Integrin-Linked Protein Kinase (ILK) Inhibition Potency: 5-Fluoro-6-methoxy Fragment vs. Unsubstituted Benzothiazole Core
Derivatives elaborated from 5-fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile achieve low‑nanomolar ILK inhibition. In the same patent (US 8,754,233) and under identical enzyme assay format (ILK, 2°C, robotic plate‑based fluorescence readout), the optimized 5‑fluoro‑6‑methoxy‑bearing pyrazol‑3‑ylamine (BDBM123992) returned an IC₅₀ of 40 nM [1], whereas a congener incorporating an unsubstituted benzothiazole core (BDBM124069) yielded an IC₅₀ of 200 nM [2]. This represents a 5‑fold improvement in potency attributable to the unique 5‑fluoro‑6‑methoxy‑benzothiazol‑2‑yl fragment [3].
| Evidence Dimension | In vitro enzymatic potency against human integrin‑linked protein kinase (ILK) |
|---|---|
| Target Compound Data | IC₅₀ = 40 nM (BDBM123992, elaborated from 5-fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile) |
| Comparator Or Baseline | IC₅₀ = 200 nM (BDBM124069, elaborated from an unsubstituted benzothiazole-2-carbonitrile core) |
| Quantified Difference | 5‑fold lower IC₅₀ (i.e., 5× greater inhibitory potency) |
| Conditions | ILK enzyme inhibition assay; robotic pipetting to Costar serocluster plates; 2°C; fluorescence readout (BindingDB entry 6349 / US Patent 8,754,233) |
Why This Matters
For medicinal chemistry teams pursuing ILK‑targeted lead optimization, starting from 5‑fluoro‑6‑methoxybenzo[d]thiazole‑2‑carbonitrile provides a direct synthetic entry to derivatives with a documented 5‑fold potency advantage, reducing the number of design‑make‑test cycles required to achieve target candidate profiles.
- [1] BindingDB. Entry BDBM123992: 4-(5-Fluoro-6-methoxy-benzothiazol-2-yl)-5-furan-2-yl-2H-pyrazol-3-ylamine — IC₅₀ = 40 nM (human ILK). Deposited 2014-11-11. View Source
- [2] BindingDB. Entry BDBM124069: N3-(3-Dimethylamino-propyl)-4-(5-fluoro-6-methoxy-benzothiazol-2-yl)-1H-pyrazole-3,5-diamine — IC₅₀ = 200 nM (human ILK). Deposited 2014. View Source
- [3] Dermira (Canada) Inc. US Patent 8,754,233 B2. 'Compounds and methods for modulating integrin-linked protein kinase activity.' Issued June 17, 2014. View Source
